molecular formula C7H4FN B1294923 3-Fluorobenzonitrile CAS No. 403-54-3

3-Fluorobenzonitrile

Cat. No. B1294923
CAS RN: 403-54-3
M. Wt: 121.11 g/mol
InChI Key: JZTPKAROPNTQQV-UHFFFAOYSA-N
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Patent
US06127541

Procedure details

3-Fluorobenzonitrile (4.35 g, 36.0 mmol) was dissolved in acetonitrile (40 ml), and morpholine (110 ml, 1.25 mol) was added thereto followed by stirring at 110° C. for 3 days and nights. The reaction mixture was concentrated to give oily substances which were then purified by silica gel chromatography (eluent: chloroform) to give the title compound (1.80 g, 27%) as oily substances.
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two
Yield
27%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1>C(#N)C>[O:13]1[CH2:14][CH2:15][N:10]([C:2]2[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=2)[C:5]#[N:6])[CH2:11][CH2:12]1

Inputs

Step One
Name
Quantity
4.35 g
Type
reactant
Smiles
FC=1C=C(C#N)C=CC1
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
110 mL
Type
reactant
Smiles
N1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
by stirring at 110° C. for 3 days and nights
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to give oily substances which
CUSTOM
Type
CUSTOM
Details
were then purified by silica gel chromatography (eluent: chloroform)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
O1CCN(CC1)C=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.